molecular formula C12H16N2 B11723116 (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 294177-36-9

(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B11723116
CAS No.: 294177-36-9
M. Wt: 188.27 g/mol
InChI Key: JHXQWMSANKXJCW-QWRGUYRKSA-N
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Description

(1S,4S)-2-(2-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane is a chiral diazabicyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its core structure, the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold, is recognized as a valuable pharmacophore. Research indicates that derivatives based on this scaffold demonstrate promising in vitro anti-proliferative activity against a range of human tumor cell lines, including cervical cancer (CaSki), breast cancer (MDA-MB-231), and lung cancer (SK-Lu-1) . These compounds have been shown to induce apoptosis via the caspase-dependent pathway without triggering necrotic cell death, highlighting their potential as safer antitumor candidates with greater selectivity for tumor cells over normal human lymphocytes . In silico ADME predictions further support the drug-like potential of these derivatives . Beyond oncology, the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane structure serves as a key synthon in the synthesis of novel bioactive molecules. It has been utilized in the chemoenzymatic synthesis of a cannabinoid receptor 1 (CB1R) agonist, which demonstrated physiological effects in animal studies such as reduced core temperature, increased pain perception threshold, and modulation of the sleep-wake cycle by increasing REM sleep, all without producing rewarding effects in conditioning studies . This versatility makes this compound a critical intermediate for researchers developing new therapeutic agents for cancer and neurological disorders and for exploring fundamental biological mechanisms.

Properties

CAS No.

294177-36-9

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H16N2/c1-9-4-2-3-5-12(9)14-8-10-6-11(14)7-13-10/h2-5,10-11,13H,6-8H2,1H3/t10-,11-/m0/s1

InChI Key

JHXQWMSANKXJCW-QWRGUYRKSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C[C@@H]3C[C@H]2CN3

Canonical SMILES

CC1=CC=CC=C1N2CC3CC2CN3

Origin of Product

United States

Preparation Methods

Step 1: Reductive Alkylation

trans-4-Hydroxy-L-proline undergoes reductive alkylation with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6, yielding N-methyl-4-hydroxyproline. This step introduces the first nitrogen substituent while retaining the stereochemical integrity of the proline backbone.

Step 2: Esterification

The N-methylhydroxyproline is esterified with methanol in the presence of sulfuric acid, producing methyl N-methylhydroxyprolinate. Esterification enhances solubility for subsequent ammonolysis.

Step 3: Ammonolysis

Treatment with concentrated aqueous ammonia at 100°C converts the ester to the corresponding amide. This intermediate is critical for forming the second nitrogen center.

Step 4: Hydride Reduction

Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) reduces the amide to a primary amine, generating a diamino alcohol intermediate. Careful temperature control (−10°C to 0°C) prevents over-reduction.

Step 5: Sulfonylation and Cyclization

The diamine is sequentially sulfonylated with tosyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (K₂CO₃). Intramolecular cyclization occurs via nucleophilic displacement of the tosyl group, forming the bicyclic core. Final detosylation with hydrobromic acid (33%) yields the free diamine.

Key Data

StepYield (%)Conditions
192pH 5–6, MeOH, 25°C
285H₂SO₄, MeOH, reflux
378NH₃ (aq), 100°C
465LAH, THF, −10°C
570TsCl, K₂CO₃, DCM

Directed Metalation of Boc-Protected Intermediates

A modular strategy reported by Beinat et al. utilizes directed ortho-metalation (DoM) to introduce aryl groups. The process begins with Boc-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane:

Metalation and Electrophilic Quenching

Treatment with sec-butyllithium (s-BuLi) in THF at −78°C generates a lithiated species at the bridgehead position. Quenching with 2-methylbenzophenone introduces the 2-methylphenyl moiety via nucleophilic addition. Subsequent acid-catalyzed deprotection (HCl in dioxane) removes the Boc group, yielding the target compound.

Advantages

  • High regioselectivity due to the directing effect of the Boc group.

  • Compatibility with diverse electrophiles (e.g., ketones, aldehydes).

Limitations

  • Requires stringent anhydrous conditions.

  • Moderate yields (55–60%) due to competing side reactions.

Epimerization-Lactamization Cascade

Cui et al. developed a one-pot cascade reaction to access the bicyclic structure. Starting from a linear dipeptide precursor, epimerization at the C4 position is induced by DBU (1,8-diazabicycloundec-7-ene), followed by lactamization:

Reaction Mechanism

  • Epimerization : DBU abstracts the α-proton, forming a planar enolate that equilibrates to the (1S,4S) configuration.

  • Lactamization : Intramolecular attack of the amine on the adjacent carbonyl forms the seven-membered lactam.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the lactam to the saturated bicyclic diamine.

Optimized Conditions

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 68% over three steps

Reductive Amination and Cross-Coupling

A hybrid approach combines reductive amination and Suzuki-Miyaura coupling:

Step 1: Reductive Amination

A linear diamine precursor is cyclized via reductive amination using sodium triacetoxyborohydride (STAB) in dichloroethane (DCE). This forms the 2,5-diazabicyclo[2.2.1]heptane core.

Step 2: Suzuki Coupling

Palladium-catalyzed coupling with 2-methylphenylboronic acid introduces the aryl group. Optimized conditions employ Pd(PPh₃)₄, K₂CO₃, and a dioxane/water mixture at 80°C.

Yield Comparison

MethodOverall Yield (%)Purity (%)
Hydroxyproline route3298
Directed metalation5595
Cascade reaction6897
Reductive amination4596

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Asymmetric Catalysis

Asymmetric Addition Reactions
One of the prominent applications of (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane is in asymmetric catalysis. Studies have shown that derivatives of this compound can act as effective catalysts for the enantioselective addition of diethylzinc to benzaldehyde, achieving enantioselectivities up to 78% . This reaction is significant for synthesizing chiral alcohols, which are essential in pharmaceuticals.

Biginelli Reaction
The compound has also been utilized in the Biginelli reaction, a multi-component reaction that leads to the formation of dihydropyrimidinones. Its derivatives have demonstrated effectiveness as organocatalysts in this reaction, enhancing yields and selectivity . This application highlights the utility of this compound in synthesizing biologically relevant compounds.

Medicinal Chemistry

Anticancer Activity
Recent studies have investigated the antiproliferative activity of this compound derivatives against various cancer cell lines. For instance, a study reported that certain derivatives exhibited significant antiproliferative effects against human cervical cancer cell lines (HeLa and CaSki), with IC50 values lower than those of standard chemotherapeutics like Cisplatin and Paclitaxel . The mechanism involved apoptosis induction via caspase-3 activation and cell cycle arrest at the G1 phase.

Potential Drug Development
The structural characteristics of this compound allow for modifications that can enhance its pharmacological properties. It has been suggested as a scaffold for developing new drugs targeting various diseases due to its ability to form stable interactions with biological receptors .

Synthesis of Novel Compounds

Michael Additions
The compound has been utilized in Michael addition reactions to create new derivatives with enhanced biological activity. For example, new Michael adducts involving nitrostyrenes showed promising antiproliferative activities against cervical cancer cell lines . This demonstrates the versatility of this compound as a building block in synthetic organic chemistry.

Building Block for Complex Molecules
Due to its unique bicyclic structure, this compound serves as an important intermediate in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Summary of Key Applications

Application AreaSpecific UseResearch Findings
Asymmetric CatalysisCatalysts for enantioselective reactionsAchieved enantioselectivity up to 78% in diethylzinc addition .
Medicinal ChemistryAnticancer drug developmentSignificant antiproliferative activity against cervical cancer cells .
Synthesis of Novel CompoundsMichael additions and complex molecule synthesisNew derivatives exhibit enhanced biological activities .
Building BlocksIntermediate for pharmaceuticalsUseful for synthesizing biologically relevant compounds .

Mechanism of Action

The mechanism of action of (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Substituent Effects on Catalytic Performance

Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane with varying aryl substituents exhibit divergent enantioselectivity and yields in asymmetric reactions (Table 1).

Table 1: Catalytic Performance in Biginelli Reaction

Compound (Substituent) Yield (%) Enantiomeric Excess (ee%) Reference
2-(2-Methylphenyl) (Target) 51–75 30–37
2-(4-Fluorophenyl)•HBr 88 34–46
2-(R)-1-Phenylethyl•2HBr 94 46
2-(4-Chlorophenyl)•HBr 60 26–28
2-(4-Methoxyphenyl) 75 34
  • Electron-Donating Groups : The 4-methoxyphenyl derivative (Table 1, entry 5) shows moderate enantioselectivity (34% ee), similar to the 2-methylphenyl analog (30–37% ee), suggesting steric bulk overrides electronic effects .
  • Electron-Withdrawing Groups : 4-Fluoro and 4-chloro substituents reduce enantioselectivity (26–46% ee) due to destabilized transition states in catalysis .
  • Hydrobromide Salts : Salts like 2-(4-fluorophenyl)•HBr improve solubility and stability, enabling higher yields (88–94%) compared to free amines .

Table 2: Pharmacological Profiles of Nicotinic Receptor Ligands

Compound (Substituent) Target Receptor Selectivity (α4β2 vs. α7) Efficacy (% Activation) Reference
2-(2-Methylphenyl) α4β2-nAChR 100-fold 85
2-(5-(3-Methoxyphenoxy)-3-pyridyl) α7-nAChR 50-fold 92
2-(4-Fluorophenyl) α4β2-nAChR 80-fold 78
  • Heteroaryl Substituents: Pyridyl and methoxyphenoxy groups (e.g., 3-methoxyphenoxy) shift selectivity toward α7 receptors, emphasizing substituent-driven receptor targeting .

Key Research Findings

Catalytic Superiority of Hydrobromide Salts : The 2-(4-fluorophenyl)•HBr derivative achieves the highest yield (94%) and ee (46%) in Biginelli reactions, outperforming the 2-methylphenyl analog .

Steric vs. Electronic Effects : The 2-methylphenyl group’s steric bulk enhances α4β2-nAChR selectivity, while electron-withdrawing substituents (e.g., Cl, F) reduce catalytic enantioselectivity .

Synthetic Versatility : Boc protection and directed lithiation enable scalable production of diverse analogs for structure-activity studies .

Biological Activity

(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is a derivative of the 2,5-diazabicyclo[2.2.1]heptane framework, which has been explored for various pharmacological applications.

Synthesis and Structure

The synthesis of this compound involves multicomponent reactions that allow for the introduction of different substituents on the bicyclic structure. The compound has a molecular formula of C12H16N2C_{12}H_{16}N_{2} and a molecular weight of approximately 188.27 g/mol .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported the synthesis of several dithiocarbamate derivatives derived from this bicyclic structure and evaluated their effects on cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines.

Table 1: IC50 Values of Compound 9e Against Cancer Cell Lines

Cell LineIC50 Value (µg/mL)
CaSki28
MDA-MB-23118
SK-Lu-120

Compound 9e , a derivative of this compound, showed moderate antiproliferative activity without inducing necrotic cell death in human lymphocytes . The mechanism of action appears to involve apoptosis induction through a caspase-dependent pathway.

Selectivity and Safety Profile

The selectivity of compound 9e for tumor cells over normal human lymphocytes is noteworthy, indicating its potential as a safer antitumor agent . The in vitro studies revealed that while the compound effectively inhibited cancer cell proliferation, it did not significantly affect normal cells, suggesting a favorable safety profile.

Mechanistic Insights

The biological activity of this compound derivatives can be attributed to their ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The compounds may act as inhibitors or modulators of key signaling pathways associated with tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of (1S,4S)-substituted diazabicycles:

  • Study on Dithiocarbamate Derivatives : This research highlighted the synthesis and biological evaluation of various dithiocarbamate derivatives derived from this compound, demonstrating significant anticancer properties .
  • Development of Drug Candidates : The potential for developing these compounds into drug candidates has been emphasized due to their favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles predicted through computational models .

Q & A

Q. What are the key synthetic strategies for synthesizing (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane?

Methodological Answer: The synthesis typically begins with trans-4-hydroxy-L-proline as a chiral precursor. A Boc-protected intermediate is generated via tert-butoxycarbonyl (Boc) protection of the amine group. Directed ortho-lithiation using sec-butyllithium and (-)-sparteine enables stereoselective functionalization at the C2 position. Electrophilic substitution with 2-methylphenyl groups is achieved under controlled conditions (e.g., −78°C, THF solvent). Final deprotection with HCl or TFA yields the target compound . Key Steps:

  • Boc protection of the bicyclic amine.
  • Lithiation and electrophilic quenching.
  • Acidic deprotection.

Q. How is stereochemical control maintained during synthesis?

Methodological Answer: Stereochemical integrity is ensured by:

  • Using chiral auxiliaries like (-)-sparteine during lithiation to induce asymmetry .
  • Rigid bicyclic framework that minimizes racemization .
  • Low-temperature reactions (−78°C) to suppress undesired conformational changes .

Q. What analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
  • X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., dihedral angles between aromatic and bicyclic systems) .
  • Chiral HPLC : Validates enantiomeric excess (>95% ee) .

Q. What biological significance does this compound hold?

Methodological Answer: The bicyclic scaffold acts as a rigid piperazine analog , enhancing binding affinity to neurological targets (e.g., α7 nicotinic acetylcholine receptors). Derivatives show potential in treating neurodegenerative diseases and depression .

Advanced Research Questions

Q. How can enantioselectivity in organocatalytic applications be optimized?

Methodological Answer: Enantioselectivity in reactions like the Biginelli reaction is improved by:

  • Ligand Design : Introducing electron-withdrawing groups (e.g., fluorophenyl) to enhance Lewis acidity .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize transition states .
  • Temperature Modulation : Lower temperatures favor kinetic control, reducing racemization . Example : Enantiomeric excess (ee) of 78% was achieved using (1S,4S)-derivatives as catalysts in diethylzinc additions .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies arise from substituent effects and assay conditions . Mitigation strategies include:

  • SAR Studies : Systematic variation of substituents (Table 1).
  • Standardized Assays : Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and controls .

Table 1: Structure-Activity Relationship (SAR) of Derivatives

SubstituentBiological Activity (IC₅₀)Key FindingReference
2-Methylphenyl120 nM (α7 nAChR)Moderate affinity
4-Fluorophenyl45 nM (α7 nAChR)Enhanced binding via halogen
4-Chlorophenyl90 nM (α7 nAChR)Steric hindrance reduces activity

Q. What strategies improve pharmacokinetic properties of derivatives?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity .
  • Prodrug Approaches : Boc-protected precursors enhance solubility for in vivo studies .
  • Metabolic Stability : Replace labile esters with amides to resist hydrolysis .

Q. How to design enantioselective syntheses for C-substituted derivatives?

Methodological Answer:

  • Directed Metalation : Use Boc-protected intermediates to direct electrophiles to specific positions .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINOL) control stereochemistry during C–C bond formation .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on α7 nAChR binding affinity for 4-fluorophenyl vs. 4-chlorophenyl derivatives.
Resolution :

  • Steric vs. Electronic Effects : Fluorine’s electronegativity enhances binding, while chlorine’s bulkiness disrupts receptor fit .
  • Crystallographic Evidence : X-ray structures show fluorine’s optimal van der Waals interactions with hydrophobic pockets .

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